molecular formula C16H15N5O3S B456111 1-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide

1-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B456111
M. Wt: 357.4g/mol
InChI Key: PBXYGMKBGMKPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a nitro group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling to form the final compound.

    Thiazole Intermediate Synthesis: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Pyrazole Intermediate Synthesis: The pyrazole ring is typically formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling Reaction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

1-Methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

    Coupling Reactions: The thiazole and pyrazole rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide has been explored for various scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule, with studies investigating its antimicrobial and anticancer properties.

    Medicine: The compound’s ability to interact with specific biological targets suggests potential therapeutic applications, particularly in the development of new drugs.

    Industry: Its chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:

    CH-223191: A known aryl hydrocarbon receptor antagonist with a similar pyrazole structure.

    Indole Derivatives: Compounds with similar biological activities, particularly in antimicrobial and anticancer research.

    Thiazole Derivatives:

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4g/mol

IUPAC Name

1-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H15N5O3S/c1-9-4-6-11(7-5-9)13-10(2)25-16(17-13)18-15(22)14-12(21(23)24)8-20(3)19-14/h4-8H,1-3H3,(H,17,18,22)

InChI Key

PBXYGMKBGMKPOV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C)C

Origin of Product

United States

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